
1-Methoxy-4-(4-phenylbut-1-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(4-phenylbut-1-yn-1-yl)benzene is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a phenylbutynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4-(4-phenylbut-1-yn-1-yl)benzene typically involves the coupling of 1-methoxy-4-iodobenzene with 4-phenyl-1-butyne. This reaction is often facilitated by a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions generally include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, like CuI, in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-(4-phenylbut-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-methoxy-4-(4-phenylbut-1-yn-1-yl)benzaldehyde.
Reduction: Formation of 1-methoxy-4-(4-phenylbut-1-ene-1-yl)benzene or 1-methoxy-4-(4-phenylbutyl)benzene.
Substitution: Formation of 1-substituted-4-(4-phenylbut-1-yn-1-yl)benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(4-phenylbut-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(4-phenylbut-1-yn-1-yl)benzene is largely dependent on its interaction with specific molecular targets. The methoxy and phenylbutynyl groups can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
- 1-Methoxy-4-(1-propyn-1-yl)benzene
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 4-Methoxy-1-butyn-1-ylbenzene
Comparison: 1-Methoxy-4-(4-phenylbut-1-yn-1-yl)benzene is unique due to the presence of the phenylbutynyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its potential interactions with biological targets and its utility in synthetic applications .
Propiedades
Número CAS |
835652-91-0 |
|---|---|
Fórmula molecular |
C17H16O |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-methoxy-4-(4-phenylbut-1-ynyl)benzene |
InChI |
InChI=1S/C17H16O/c1-18-17-13-11-16(12-14-17)10-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,11-14H,5,9H2,1H3 |
Clave InChI |
JBVFYNLQPQSVLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trimethyl-[(10R)-9-prop-2-enyl-9-borabicyclo[3.3.2]decan-10-yl]silane](/img/structure/B14196356.png)
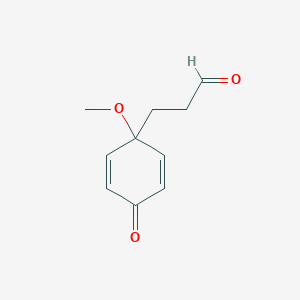
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
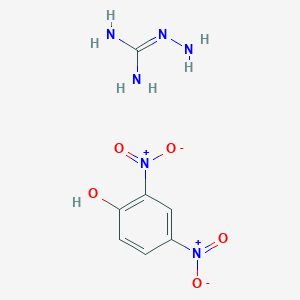
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
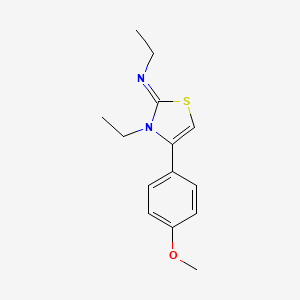
![2-Methoxy-4-[(octadec-9-enylamino)methyl]phenol](/img/structure/B14196388.png)
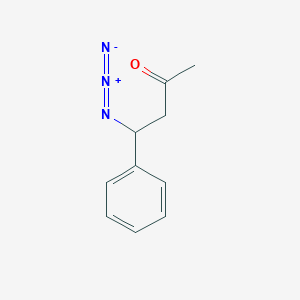
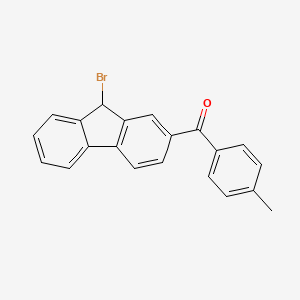
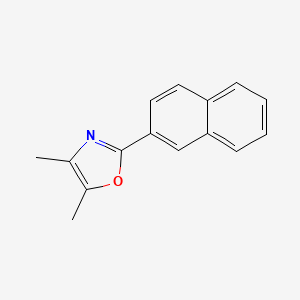
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)


